molecular formula C9H10N4 B8474399 1-phenylpyrazole-3,4-diamine

1-phenylpyrazole-3,4-diamine

Cat. No.: B8474399
M. Wt: 174.20 g/mol
InChI Key: NAPYLWNTEWCCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diamino-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . The presence of amino groups at the 3 and 4 positions, along with a phenyl group at the 1 position, makes 1-phenylpyrazole-3,4-diamine an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenylpyrazole-3,4-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions . The reaction conditions can vary, but often involve heating the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of heterogeneous catalytic systems . These methods aim to improve yield and reduce reaction times, making the process more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-phenylpyrazole-3,4-diamine can yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .

Mechanism of Action

The mechanism of action of 1-phenylpyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites . This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diamino-1-phenyl-1H-pyrazole is unique due to the presence of two amino groups at the 3 and 4 positions, which can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

1-phenylpyrazole-3,4-diamine

InChI

InChI=1S/C9H10N4/c10-8-6-13(12-9(8)11)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12)

InChI Key

NAPYLWNTEWCCQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-amino-4-nitro-1-phenyl-1H-pyrazole (200 mg, 0.98 mmol) in methanol (30 mL) were added conc. hydrochloric acid (0.5 mL) and 10% palladium-carbon (20 mg), and the mixture was stirred for 1.5 hours at room temperature under a hydrogen atmosphere. After removal of the catalyst by filtration, the filtrate was concentrated, and aqueous sodium bicarbonate solution was added to the resulting residue. The solution was extracted 5 times with chloroform, and the chloroform layer was dried over anhydrous magnesium sulfate, and then concentrated in vacuo. Diisopropyl ether was added to the resulting residue, and the precipitates were collected by filtration and dried to obtain the title compound (101 mg, 58.6%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
20 mg
Type
catalyst
Reaction Step One
Yield
58.6%

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